Triphenylmethanesulfenamide

Übersicht

Beschreibung

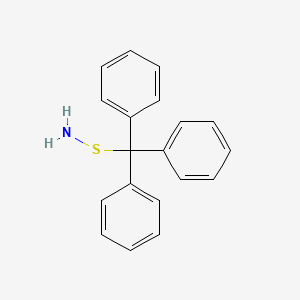

Triphenylmethanesulfenamide is an organosulfur compound characterized by the presence of a sulfenamide group attached to a triphenylmethane backbone. Its chemical formula is (C6H5)3CSNH2, and it has a molecular weight of 291.41 g/mol . This compound is known for its applications in organic synthesis, particularly in the mild, reductive amination of carbonyl compounds .

Vorbereitungsmethoden

Triphenylmethanesulfenamide can be synthesized through various methods. One common synthetic route involves the reaction of triphenylmethanesulfenyl chloride with amines. For example, triphenylmethanesulfenyl chloride reacts with butylamine in benzene at 25°C to form this compound . Another method involves the reaction of sulfenyl chlorides with ammonia or primary, secondary, and tertiary amines . Industrial production methods typically involve similar reactions but are optimized for larger-scale production.

Analyse Chemischer Reaktionen

Triphenylmethanesulfenamide undergoes several types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Applications

TPMS has been investigated for its potential in therapeutic strategies, particularly in the development of small molecules that induce selective degradation of target proteins. This approach is part of a broader strategy known as PROTAC (proteolytic targeting chimeras), which aims to recruit E3 ubiquitin ligases to specific proteins, facilitating their degradation via the proteasome. Such mechanisms are crucial in treating diseases like cancer and autoimmune disorders by targeting proteins associated with these conditions .

Case Study: Targeting Bromodomain-Containing Proteins

Research indicates that TPMS can selectively induce the degradation of bromodomain-containing proteins, which are implicated in various proliferative diseases. By binding to these proteins and bringing them to the proteasome, TPMS may enhance the efficacy of treatments for cancers and inflammatory diseases .

Environmental Applications

Dye Decolorization

TPMS has shown promise in environmental applications, particularly in the decolorization of triphenylmethane dyes, which are commonly used in textiles and other industries. A study identified a plasmid (pGNB1) from a bacterial community that conferred resistance to these dyes through the action of triphenylmethane reductase. This enzyme facilitates the reduction and subsequent decolorization of harmful dyes like crystal violet and malachite green .

Table 1: Bacterial Strains and Their Dye Decolorization Capabilities

| Bacterial Strain | Dye Resistance | Mechanism |

|---|---|---|

| Aeromonas hydrophila | Crystal Violet | Triphenylmethane reductase activity |

| Citrobacter sp. | Malachite Green | NADH-dependent reduction |

| Mycobacterium species | Basic Fuchsin | Tolerance to high dye concentrations |

Industrial Applications

Synthesis and Reagents

TPMS serves as an important intermediate in organic synthesis. Its utility as a synthetic reagent is notable, especially in reactions involving nucleophilic attack mechanisms. These properties make it valuable in producing various chemical compounds used across industries .

Case Study: Use in Detergent Formulations

Recent developments have highlighted TPMS's role in formulating stable detergent compositions that incorporate triphenylmethane-based colorants. These formulations are designed to maintain stability under alkaline conditions, reducing discoloration risks during use .

Wirkmechanismus

The mechanism of action of triphenylmethanesulfenamide involves its ability to form stable intermediates with carbonyl compounds during reductive amination. The sulfenamide group facilitates the formation of imine intermediates, which can then be reduced to amines. This process is crucial in organic synthesis for the formation of various amine derivatives .

Vergleich Mit ähnlichen Verbindungen

Triphenylmethanesulfenamide is unique compared to other sulfenamides due to its triphenylmethane backbone, which provides steric hindrance and stability. Similar compounds include:

Sulfinamides: These compounds have an oxidized sulfur atom and are used in different chemical reactions.

Sulfonamides: These compounds have a fully oxidized sulfur atom and are widely used as antibiotics.

Sulfenamides: Other sulfenamides with different alkyl or aryl groups exhibit varying chemical properties and reactivities.

This compound stands out due to its specific applications in reductive amination and its stability, making it a valuable compound in both research and industrial applications.

Biologische Aktivität

Triphenylmethanesulfenamide is a compound derived from triphenylmethane, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by a sulfenamide functional group attached to a triphenylmethane backbone. This structure contributes to its unique reactivity and biological properties. The presence of the sulfur atom in the sulfenamide group is significant as it can participate in various biochemical reactions, including redox processes and interactions with thiol-containing biomolecules.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

This compound has shown potential as an antimicrobial agent. Research indicates that compounds in the triphenylmethane family can inhibit the growth of bacteria, including resistant strains of Escherichia coli . The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways. -

Enzyme Inhibition :

The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in disease processes like cancer and inflammation. For instance, this compound can modulate the activity of proteasomes, leading to the degradation of proteins associated with cancer progression . -

Bioremediation Potential :

In environmental applications, this compound derivatives have been linked to microbial resistance and decolorization of toxic dyes in wastewater treatment . Certain bacterial strains harbor plasmids that confer resistance to triphenylmethane dyes, enabling them to detoxify contaminated environments.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of this compound against various pathogens. Results demonstrated significant inhibition of growth in E. coli and other Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt cellular functions by targeting membrane integrity.

Case Study 2: Enzymatic Inhibition

Research focused on the inhibition of specific proteases by this compound revealed that it could effectively reduce the activity of these enzymes in vitro. This inhibition is particularly relevant for developing therapeutic agents against diseases characterized by aberrant protease activity, such as cancer and inflammatory disorders .

Research Findings

Eigenschaften

IUPAC Name |

S-tritylthiohydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NS/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDYQAYNSQSDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321626 | |

| Record name | Triphenylmethanesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38499-08-0 | |

| Record name | NSC378985 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenylmethanesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylmethanesulfenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.